MSX-130 is a chemical compound recognized as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its chemical formula is C₆H₄ClNO₂, and it is characterized as a white crystalline solid that exhibits limited solubility in water. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology, due to its role in modulating cellular signaling pathways associated with cancer progression and metastasis .
MSX-130 exhibits significant biological activity as a CXCR4 antagonist. Research has demonstrated that it can inhibit the migration of cancer cells in vitro and in vivo by blocking the CXCR4 receptor's interaction with its ligand, stromal-derived factor 1 (SDF-1). This blockade is crucial in various cancers, including breast cancer and leukemia, where CXCR4 is often overexpressed. Furthermore, studies indicate that MSX-130 may enhance the efficacy of chemotherapeutic agents by preventing tumor cell dissemination and promoting apoptosis .
The synthesis of MSX-130 typically involves multi-step organic reactions that begin with readily available starting materials. A common synthetic route includes:
These methods are designed to yield high-purity MSX-130 suitable for biological testing .
MSX-130 has several promising applications primarily in medical research and therapeutic development:
Interaction studies have focused on understanding how MSX-130 affects cellular signaling pathways involved in cancer progression. Key findings include:
Several compounds exhibit structural or functional similarities to MSX-130. Here are some notable examples:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| AMD3100 | C₁₄H₁₈N₂O₄S | CXCR4 antagonist | First-in-class drug approved for use |
| Plerixafor | C₁₄H₁₈N₂O₄S | CXCR4 antagonist | Approved for stem cell mobilization |
| Maraviroc | C₂₂H₂₃ClN₂O₃S | CCR5 antagonist | Used in HIV treatment; broader receptor target |
| T140 | C₁₃H₁₈N₂O₅S | CXCR4 antagonist | Peptide-based; higher specificity for CXCR4 |
MSX-130 stands out due to its unique chemical structure and specific targeting capabilities against CXCR4 without significant off-target effects noted in other similar compounds. This specificity may contribute to its potential efficacy and safety profile in therapeutic applications .
The solubility characteristics of MSX-130 reflect its predominantly lipophilic nature, as evidenced by its extensive aromatic structure containing four phenyl rings and two imidazole moieties [1] [2] [3].
MSX-130 demonstrates limited solubility in polar solvents, with dimethyl sulfoxide (DMSO) being the most effective polar solvent tested. Experimental data indicates solubility of 2-3 mg/mL in DMSO, corresponding to approximately 3.89-5.83 mM concentration [1] [4] [5]. This moderate solubility in DMSO can be attributed to the polar aprotic nature of the solvent and its ability to interact with the nitrogen atoms in the imidazole rings through dipole-dipole interactions [6].
Water solubility is expected to be very poor based on the compound's structural characteristics. The extensive aromatic framework and absence of ionizable groups under physiological conditions severely limit aqueous solubility [7] [8]. The compound's high calculated LogP value (estimated 5.5-6.5) confirms its hydrophobic nature and poor water solubility [9] [10].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| DMSO | 2-3 mg/mL (slight) | Dipole interactions with imidazole nitrogens [1] [4] [5] |
| Water | Very poor | Hydrophobic exclusion, no ionizable groups |
| Methanol/Ethanol | Limited (predicted) | Weak hydrogen bonding potential |
The compound is predicted to have enhanced solubility in non-polar organic solvents such as chloroform, dichloromethane, and aromatic solvents like toluene [6] [8]. This behavior aligns with the "like dissolves like" principle, where the extensive π-electron system of MSX-130 can engage in favorable van der Waals interactions with non-polar solvents [7] [11].
However, specific experimental solubility data in non-polar solvents remains unavailable in the current literature, representing a significant gap in the physicochemical characterization of this compound.
Based on comparative analysis with structurally similar aromatic imidazole compounds, MSX-130 is expected to exhibit high thermal stability with the following predicted thermal decomposition profile [12] [13] [14]:
| TGA Parameter | Predicted Range | Basis |
|---|---|---|
| T5% (5% weight loss) | 350-450°C | Similar diphenyl-imidazole structures [12] |
| T10% (10% weight loss) | 375-475°C | Aromatic compound thermal behavior [13] |
| Tmax (peak decomposition) | 400-500°C | Imidazole thermal decomposition studies [14] [15] |
| Decomposition onset | 320-420°C | Aromatic stability considerations [16] |
The thermal decomposition mechanism is anticipated to involve multi-stage processes [14] [17] [15]:
DSC analysis would be expected to reveal endothermic melting transitions followed by exothermic decomposition events [18] [16]. The compound's crystalline nature (evidenced by its solid physical form) suggests a defined melting point, though this has not been experimentally determined [1] [19].
Compounds with two imidazole rings, such as MSX-130, have demonstrated higher thermal stability and glass transition temperatures compared to single-ring analogues, with TD values exceeding 477°C in related structures [12].
MSX-130's extensive aromatic conjugation makes it particularly susceptible to photodegradation under UV irradiation [20] [21] [22] [23]. The photodegradation mechanisms are expected to vary with wavelength:
UV-C (200-280 nm): Rapid degradation expected through direct bond scission and high-energy photochemical reactions [20] [24] [23]. The aromatic rings and imidazole moieties would absorb strongly in this range, leading to immediate photolysis.
UV-B (280-315 nm): Significant degradation likely through N-H bond photolysis in imidazole rings and π-π* electronic transitions in the aromatic system [24] [22] [23].
UV-A (315-400 nm): Moderate degradation anticipated through lower-energy π-π* transitions that can still promote bond rearrangements and oxidative processes [21] [23].
The primary photodegradation mechanisms for MSX-130 are predicted to include [20] [21] [24]:
Photodegradation is expected to follow first-order kinetics under controlled conditions, with rate constants dependent on light intensity, wavelength, and environmental factors such as oxygen concentration [21] [25] [26]. The extensive aromatic structure suggests moderate to high photosensitivity, requiring appropriate light protection during storage and handling.
MSX-130 is predicted to have a high LogP value of 5.5-6.5, indicating significant lipophilicity [27] [9] [10]. This estimation is based on:
| Parameter | Estimated Value | Pharmaceutical Implication |
|---|---|---|
| LogP (octanol/water) | 5.5-6.5 | High membrane permeability [28] [27] |
| Distribution coefficient (pH 7.4) | Similar to LogP | pH-independent behavior |
| Tissue distribution | High lipid tissue affinity | Enhanced bioaccumulation potential |
MSX-130 exhibits minimal ionization capacity under physiological conditions due to its structural characteristics [29] [30] [31]:
Imidazole N-H groups: The two imidazole rings each contain N-H groups with extremely weak acidity (estimated pKa 14-16) [29] [13]. These groups are significantly less acidic than typical imidazole compounds due to:
Physiological pH behavior: At physiological pH (7.4), MSX-130 exists predominantly as a neutral species with minimal ionization [30] [31]. This pH-independence contributes to:
The physicochemical profile of MSX-130 presents several important considerations:
Analytical challenges: The poor aqueous solubility and high lipophilicity may complicate analytical method development, requiring organic solvents or specialized sample preparation techniques [1] [5].
Formulation considerations: The compound's physicochemical properties suggest requirements for lipid-based delivery systems or solubilization enhancers to achieve therapeutic concentrations [28] [9].
Stability storage: Light protection and controlled temperature storage are essential to prevent photodegradation and thermal decomposition [16] [22] [23].
Bioavailability implications: The high lipophilicity may enhance membrane permeability but could also lead to extensive tissue distribution and protein binding, potentially affecting therapeutic efficacy [27] [10].